molecular formula C21H23Cl2NO5 B14554654 N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine CAS No. 62073-37-4

N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine

Cat. No.: B14554654
CAS No.: 62073-37-4
M. Wt: 440.3 g/mol
InChI Key: PVHUMOUDTHPMKK-KRWDZBQOSA-N
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Description

N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dichlorophenylmethyl group attached to the tyrosine moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a Boc group, followed by the introduction of the dichlorophenylmethyl group. One common method involves the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect the amino group. The resulting Boc-protected tyrosine is then reacted with 2,3-dichlorobenzyl chloride in the presence of a base to introduce the dichlorophenylmethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process. These systems allow for continuous flow reactions, which can improve reaction yields and reduce waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. The dichlorophenylmethyl group can interact with hydrophobic pockets in enzymes or receptors, influencing their activity. The compound can undergo deprotection to release the active tyrosine derivative, which can then participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)-L-tyrosine: Lacks the dichlorophenylmethyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    O-[(2,3-Dichlorophenyl)methyl]-L-tyrosine: Lacks the Boc protecting group, making it more susceptible to reactions at the amino group.

Uniqueness

N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine is unique due to the presence of both the Boc protecting group and the dichlorophenylmethyl group. This combination allows for selective reactions and interactions, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

62073-37-4

Molecular Formula

C21H23Cl2NO5

Molecular Weight

440.3 g/mol

IUPAC Name

(2S)-3-[4-[(2,3-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-13-7-9-15(10-8-13)28-12-14-5-4-6-16(22)18(14)23/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1

InChI Key

PVHUMOUDTHPMKK-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C(=CC=C2)Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C(=CC=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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